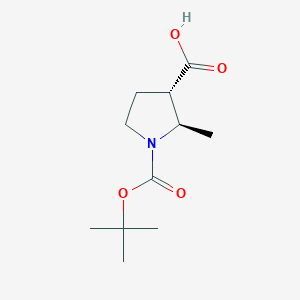

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid

描述

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a methyl group, and a carboxylic acid group, making it a versatile intermediate in the synthesis of various bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as L-proline or its derivatives.

Protection of Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-proline.

Methylation: The protected proline undergoes methylation at the 2-position using methyl iodide in the presence of a base like sodium hydride.

Cyclization: The methylated intermediate is then cyclized to form the pyrrolidine ring.

Carboxylation: Finally, the carboxylation of the pyrrolidine ring is achieved using carbon dioxide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed for deprotection and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

科学研究应用

Synthesis of Bioactive Compounds

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid serves as a key intermediate in synthesizing bioactive molecules. Its ability to undergo various transformations makes it suitable for creating compounds that exhibit biological activity.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated its utility in synthesizing antiviral agents. For instance, derivatives of this compound have been explored for their effectiveness against viral infections, showcasing its potential in developing new therapeutic agents.

Chiral Auxiliary in Asymmetric Synthesis

The compound acts as a chiral auxiliary, facilitating asymmetric synthesis processes. Its chiral nature allows for the selective formation of enantiomers in reactions, which is crucial for producing pharmaceuticals with specific activity profiles.

Case Study: Asymmetric Alkylation Reactions

Studies have reported successful applications of this compound in asymmetric alkylation reactions. These reactions result in high enantiomeric excesses, essential for the development of enantiopure drugs.

Peptide Synthesis

In peptide synthesis, this compound is utilized to protect amino groups during the formation of peptide bonds. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous due to its stability under various reaction conditions and ease of removal.

Case Study: Synthesis of Peptide Hormones

Research has illustrated its role in synthesizing peptide hormones, where the compound's protective capabilities allow for sequential coupling reactions without compromising the integrity of sensitive functional groups.

Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthesis of Bioactive Compounds | Intermediate for creating antiviral agents | Facilitates the development of new therapeutic agents |

| Chiral Auxiliary | Enables asymmetric synthesis with high enantiomeric excess | Essential for producing enantiopure pharmaceuticals |

| Peptide Synthesis | Protects amino groups during peptide bond formation | Stability and ease of removal enhance synthetic efficiency |

作用机制

The mechanism of action of (2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites or allosteric sites on enzymes, modulating their activity and affecting biochemical pathways.

相似化合物的比较

Similar Compounds

(2R,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid: An enantiomer with different stereochemistry.

(2S,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid: Another enantiomer with distinct stereochemical properties.

(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid: A diastereomer with different spatial arrangement.

Uniqueness

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence its reactivity, binding affinity, and biological activity, making it a valuable compound in various research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for innovative solutions in chemistry, biology, medicine, and industry.

生物活性

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid, commonly referred to as (2R,3S)-Boc-2-methyl-pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry and pharmaceutical development. This compound has garnered attention due to its structural features and potential biological activities. Its molecular formula is CHNO, with a molar mass of 229.27 g/mol .

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various bioactive compounds. Its structure allows for interactions with biological targets, including enzymes and receptors involved in critical cellular processes.

Enzyme Inhibition

Research indicates that derivatives of pyrrolidine carboxylic acids exhibit inhibitory effects on specific enzymes, which may be relevant for therapeutic applications. For instance, studies have shown that related compounds can inhibit the activity of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in tumor suppression . The inhibition of this enzyme can lead to increased levels of hypoxia-inducible factors (HIFs), which are implicated in cancer progression.

Case Studies

- VHL Inhibition : In a study focusing on VHL inhibitors, compounds structurally related to (2R,3S)-Boc-2-methyl-pyrrolidine-3-carboxylic acid demonstrated low nanomolar potencies and improved cellular permeability. HeLa cells treated with these inhibitors showed significant stabilization of HIF-1α, indicating a potential pathway for cancer therapy .

- Synthesis of Bioactive Compounds : The compound has been utilized as a building block in synthesizing more complex molecules with enhanced biological activities. For example, modifications to the pyrrolidine structure have led to the development of new drug candidates targeting various diseases .

Pharmacological Properties

The pharmacological properties of (2R,3S)-Boc-2-methyl-pyrrolidine-3-carboxylic acid are influenced by its ability to form stable complexes with target proteins. The presence of the tert-butoxycarbonyl (Boc) group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Data Table: Key Properties and Findings

| Property/Study | Details |

|---|---|

| Molecular Formula | CHNO |

| Molar Mass | 229.27 g/mol |

| CAS Number | 2259662-48-9 |

| Biological Activity | Enzyme inhibition; potential anti-cancer effects |

| Key Studies | VHL inhibition studies; synthesis of bioactive compounds |

| Safety Profile | Low toxicity expected; further studies needed |

属性

IUPAC Name |

(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYRSTZRPZXWFG-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。